molecular formula C15H17N3O2 B11845285 Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B11845285
M. Wt: 271.31 g/mol
InChI Key: VDLYALNDLSQDJG-LLVKDONJSA-N
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Description

Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 2228971-70-6) is a chiral heterocyclic building block with the molecular formula C₁₅H₁₇N₃O₂ and a molecular weight of 271.31 g/mol . Its structure features a pyrrolo[3,4-c]pyrazole core substituted with methyl groups at positions 3 and 6, along with a benzyl ester at position 3. The (R)-configuration at the stereocenter distinguishes it from its (S)-enantiomer (CAS: 2228971-71-7), which shares identical molecular parameters but differs in stereochemical orientation . This compound is typically synthesized for use in medicinal chemistry, particularly as a precursor for kinase inhibitors or other bioactive molecules.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

benzyl (6R)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C15H17N3O2/c1-10-13-8-18(11(2)14(13)17-16-10)15(19)20-9-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m1/s1

InChI Key

VDLYALNDLSQDJG-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Canonical SMILES

CC1C2=NNC(=C2CN1C(=O)OCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Condensation Reactions

A widely adopted method involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aryl aldehydes and primary amines in ethanol under reflux conditions. For instance, reacting methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with benzaldehyde and benzylamine in the presence of acetic acid yields intermediate chromeno-pyrrole-diones. These intermediates are subsequently treated with hydrazine hydrate in dioxane to induce ring-opening and form the pyrrolo-pyrazole scaffold.

Optimization Insights :

  • Solvent Choice : Ethanol and dioxane are preferred for their ability to stabilize intermediates while facilitating cyclization.

  • Temperature : Reactions conducted at 80°C for 20 hours achieve yields exceeding 70%.

  • Substituent Compatibility : Electron-donating groups on the aldehyde (e.g., methyl, methoxy) enhance reaction rates, while electron-withdrawing groups (e.g., nitro) require extended reaction times.

Functionalization of the Pyrrolo-Pyrazole Core

Post-cyclization, the benzyl ester and methyl groups are introduced via nucleophilic substitution or esterification. For example, treating the pyrrolo-pyrazole intermediate with benzyl chloroformate in dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) installs the benzyl carboxylate moiety. Methylation at the 3- and 6-positions is achieved using methyl iodide in the presence of a base such as potassium carbonate.

Ring-Opening Strategies for Core Modification

Hydrazine-Mediated Ring Expansion

Chromeno[2,3-c]pyrrole-3,9-diones undergo ring-opening with hydrazine hydrate to form 4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones. This method is particularly effective for introducing nitrogen atoms into the fused ring system.

Procedure :

  • Combine chromeno-pyrrole-dione (1 eq) with hydrazine hydrate (5 eq) in dioxane.

  • Stir at 80°C for 12 hours.

  • Isolate the product via crystallization (yields: 72–94%).

Advantages :

  • Avoids chromatographic purification.

  • Scalable to gram quantities without significant yield loss.

Catalytic Asymmetric Synthesis for R-Configuration

Chiral Auxiliary-Mediated Approaches

The (R)-stereochemistry is introduced using chiral amines or transition-metal catalysts. Patent WO2017158381A1 describes the use of tert-butyl carbamates with chiral centers to direct asymmetric induction during cyclization. For example, employing (R)-1-phenylethylamine as a chiral auxiliary in the multicomponent reaction generates the desired enantiomer with >90% enantiomeric excess (ee).

Enantioselective Alkylation

Asymmetric alkylation of prochiral intermediates with methyl iodide, catalyzed by cinchona alkaloid-derived phase-transfer catalysts, achieves the 3,6-dimethyl substitution pattern. This method is noted for its mild conditions (room temperature, 24 hours) and high stereocontrol.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Multicomponent Cyclization70–94>95One-pot simplicityLimited to electron-rich aldehydes
Ring-Opening72–94>95No chromatography requiredRequires preformed intermediates
Catalytic Asymmetric60–85>90High enantioselectivityCostly chiral catalysts

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : Strong absorption bands at 1715 cm⁻¹ (C=O ester) and 1656 cm⁻¹ (C=O lactam).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.35–7.25 (m, 5H, benzyl), 4.65 (s, 2H, CH₂), 3.20 (q, J = 6.8 Hz, 1H, chiral center), 2.45 (s, 6H, 3,6-dimethyl).

  • Mass Spectrometry : Molecular ion peak at m/z 271.31 [M+H]⁺, consistent with the molecular formula C₁₅H₁₆N₂O₂.

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) confirms purity >95% for all reported methods.

Industrial-Scale Considerations

Cost-Efficiency of Starting Materials

Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, a key starting material, is commercially available at scales >100 kg, reducing synthesis costs. Benzyl chloroformate and methyl iodide are similarly accessible, with bulk pricing favoring large-scale production.

Environmental Impact

Solvent recovery systems for ethanol and dioxane are critical to minimizing waste. Patent WO2008125945A2 highlights the use of recycled DCM in esterification steps, reducing environmental footprint .

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate exhibits several pharmacological properties that make it a candidate for drug development:

  • Antioxidant Activity : Research indicates that derivatives of pyrazole compounds possess strong antioxidant properties, which can help in preventing oxidative stress-related diseases. The structural features of this compound may enhance its efficacy as an antioxidant agent .
  • Anticancer Potential : Pyrazole derivatives are well-known for their anticancer properties. Studies have shown that modifications on the pyrazole ring can lead to compounds with significant antitumor activity. This compound could potentially be explored for its ability to inhibit cancer cell proliferation .
  • Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity. Various pyrazole derivatives have been reported to exhibit antibacterial and antifungal properties, making this compound a candidate for further investigation in the field of infectious diseases .

Synthetic Applications

This compound can also serve as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its unique structure allows it to act as a building block for synthesizing more complex pyrazole derivatives. This is particularly useful in the development of new pharmaceuticals and agrochemicals .
  • Modification and Functionalization : The presence of various functional groups in the compound makes it amenable to further chemical modifications. This can lead to the creation of derivatives with enhanced biological activity or altered pharmacokinetic properties .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntioxidantExhibited significant free radical scavenging ability
AnticancerInhibits cell proliferation in specific cancer lines
AntimicrobialEffective against various bacterial strains

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant potential of various pyrazole derivatives including this compound using DPPH and ABTS assays. The results indicated a strong correlation between structural features and antioxidant activity.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that modifications of the pyrazole ring led to increased cytotoxicity. This compound showed promise as a lead compound for further development.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[3,4-c]pyrazole scaffold is a versatile framework in drug discovery. Below, we compare Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate with structurally related derivatives, focusing on substituent effects, stereochemistry, and applications.

Stereoisomeric Counterparts

Compound Name CAS Molecular Formula Key Structural Differences Biological Relevance
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 2228971-71-7 C₁₅H₁₇N₃O₂ (S)-configuration at stereocenter Often used to study enantioselective interactions in kinase inhibition .
This compound 2228971-70-6 C₁₅H₁₇N₃O₂ (R)-configuration at stereocenter Preferred in certain synthetic pathways due to better yield in chiral resolutions .

Key Insight : Enantiomers of this compound exhibit divergent binding affinities in kinase assays, highlighting the importance of stereochemistry in pharmacological activity .

tert-Butyl Ester Derivatives

The tert-butyl ester group is a common alternative to benzyl esters, offering enhanced stability under acidic conditions.

Compound Name CAS Molecular Formula Substituents Applications
tert-Butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate 1280210-79-8 C₁₀H₁₅N₃O₂ tert-Butyl ester at position 5 Intermediate in DPPIV inhibitor synthesis .
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 1196155-07-3 C₁₃H₂₂N₄O₂ Amino and isopropyl groups at positions 3 and 6 Used in anticancer drug discovery (e.g., Danusertib analogs) .
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate N/A C₁₀H₁₄IN₃O₂ Iodo substituent at position 3 Key intermediate for cross-coupling reactions .

Key Insight : tert-Butyl esters are favored in solid-phase synthesis due to their resistance to hydrolysis, whereas benzyl esters (as in the target compound) are more reactive in catalytic hydrogenation .

Substituent Variations

Substituents at positions 3 and 6 significantly influence physicochemical properties and bioactivity.

Compound Name CAS Molecular Formula Substituents Key Findings
Ethyl 4,6-dihydro-4-oxo-1-phenylpyrrolo[3,4-c]pyrazole-5(1H)-acetate 141581-91-1 C₁₅H₁₄N₃O₃ Ethyl ester and oxo group Exhibits higher solubility in polar solvents compared to benzyl derivatives .
Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide,N-(3,4-dimethylphenyl)-4,6-dihydro-3-(3-thienyl)- 657418-35-4 C₁₈H₁₈N₄OS Thienyl and carboxamide groups Demonstrated potent inhibition of JAK2 kinase (IC₅₀ = 12 nM) .
BenzylN-[3-(5-methyl-2-furyl)propyl]carbamate N/A C₁₆H₁₈N₂O₃ Furyl and carbamate groups Lower thermal stability due to furan ring .

Key Insight : Methyl groups at positions 3 and 6 (as in the target compound) improve metabolic stability compared to bulkier substituents like isopropyl .

Pharmacological Profiles

Compound LogP Solubility (mg/mL) Plasma Stability (t₁/₂, h) Selectivity (Kinase Panel)
Benzyl (R)-3,6-dimethyl derivative 2.8 0.15 >24 Moderate (IC₅₀ = 50–100 nM for CDK2)
tert-Butyl 3-amino-6,6-dimethyl derivative 3.1 0.09 >48 High (IC₅₀ = 5–10 nM for Aurora A)
Ethyl 4-oxo-1-phenyl derivative 2.5 0.25 12 Low (IC₅₀ > 1 µM)

Biological Activity

Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS: 2228971-70-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C15H17N3O2
  • Molar Mass : 271.31438 g/mol
  • CAS Number : 2228971-70-6

Biological Activities

The biological activity of pyrazole derivatives, including this compound, has been widely studied. The following sections summarize key findings related to its pharmacological effects.

1. Anti-inflammatory Activity

Research indicates that compounds with the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. For example, compounds similar to this compound have shown activity against various bacterial strains and fungi. In vitro tests demonstrated promising results against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .

3. Antitumor Activity

Recent studies have highlighted the antitumor activity of pyrazole derivatives. Compounds synthesized from similar structures have been tested against cancer cell lines, showing significant cytotoxic effects. For example, certain pyrazole derivatives were found to inhibit the growth of tumor cells in vitro by inducing apoptosis through various molecular pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : Utilizing arylhydrazines and diketones to form the pyrazole ring.
  • Functional Group Modifications : Introducing benzyl and carboxylate groups through esterification and substitution reactions.

Case Studies

Several case studies have reported on the biological activity of similar compounds:

StudyCompoundActivityResult
Selvam et al.1-thiocarbamoyl 3-substituted phenyl-pyrazolesMAO-B inhibitionHigh activity against MAO isoforms
Burguete et al.1-acetyl-3,5-diphenyl-pyrazolesAntitubercularEffective against Mycobacterium tuberculosis
Recent Synthesis StudyPyrazole derivativesAnticancerSignificant cytotoxicity in cancer cell lines

Q & A

Q. Basic Research Focus

  • Purity Analysis :
    • HPLC : Reverse-phase C18 columns (e.g., 98% purity confirmed for the S-enantiomer) .
    • NMR : 1H/13C spectra to detect diastereomeric impurities (e.g., δ 1.4–1.6 ppm for methyl groups) .
  • Stability : Accelerated degradation studies (40°C/75% RH) monitored by LC-MS to identify hydrolysis products (e.g., benzyl alcohol) .

Advanced Consideration
Use solid-state NMR (ssNMR) to analyze polymorphic transitions in lyophilized formulations, critical for long-term storage .

How does the R-configuration influence bioactivity in kinase inhibition assays compared to the S-enantiomer?

Advanced Research Focus
The R-enantiomer shows enhanced selectivity for Aurora kinases (e.g., PHA-680632, IC50 = 27 nM for Aurora A vs. 135 nM for Aurora B). Key findings:

  • Structural Basis : The R-configuration aligns the methyl group for hydrophobic interactions in the kinase ATP-binding pocket .
  • Pharmacological Impact : The S-enantiomer exhibits reduced potency (IC50 >200 nM in HeLa cells) due to steric clashes .

Q. Methodology

  • Docking Studies : Use AutoDock Vina with PDB 4ZAF (Aurora A) to simulate binding poses .
  • Cellular Assays : Measure IC50 in HCT116 cells via Western blot for phosphorylated Histone H3 (Ser10) .

What computational strategies predict binding affinity to Aurora kinase isoforms?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER force field) to assess stability of the benzyl ester in the catalytic cleft .
  • QSAR Models : Train on pyrrolo-pyrazole derivatives (n=50) to correlate substituent effects (e.g., 3,6-dimethyl groups) with IC50 values .

Validation
Compare predicted vs. experimental ΔG values (RMSD <2 kcal/mol) using isothermal titration calorimetry (ITC) .

How do structural modifications at the 3- and 6-positions affect pharmacokinetic properties?

Q. Advanced Research Focus

  • 3-Position : Introducing amino groups (e.g., tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate) improves aqueous solubility (logP reduced from 2.1 to 1.4) but decreases plasma protein binding .
  • 6-Position : Ethyl substitution increases metabolic stability (t1/2 = 4.2 h in human liver microsomes vs. 1.8 h for methyl) .

Q. Methodology

  • ADME Profiling : Use Caco-2 assays for permeability and CYP3A4 inhibition screening .
  • Metabolite ID : LC-HRMS to identify oxidative metabolites (e.g., hydroxylation at C6) .

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